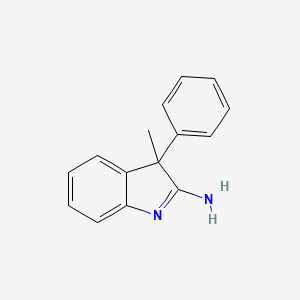

3H-Indol-2-amine, 3-methyl-3-phenyl-

CAS No.: 61352-06-5

Cat. No.: VC15960214

Molecular Formula: C15H14N2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61352-06-5 |

|---|---|

| Molecular Formula | C15H14N2 |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 3-methyl-3-phenylindol-2-amine |

| Standard InChI | InChI=1S/C15H14N2/c1-15(11-7-3-2-4-8-11)12-9-5-6-10-13(12)17-14(15)16/h2-10H,1H3,(H2,16,17) |

| Standard InChI Key | OQRHPYXVHAOJKU-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2=CC=CC=C2N=C1N)C3=CC=CC=C3 |

Introduction

Chemical Structure and Molecular Properties

Core Framework and Stereoelectronic Features

The compound’s structure consists of an indole core modified at the C3 position with a geminal methyl-phenyl group, creating a sterically congested quaternary carbon center. The 2-amino group and adjacent N-oxide moiety (as indicated by the IUPAC name 1-hydroxy-3-methyl-3-phenylindol-2-imine) introduce polar functionality, enabling hydrogen bonding and dipole interactions . The planar indole aromatic system (10 π-electrons) conjugates with the imine group, while the methyl and phenyl substituents induce torsional strain, as evidenced by the limited rotatable bond count (2) .

Spectroscopic Characterization

Key structural insights derive from computed descriptors:

-

InChIKey: WBACEUYMLUYFCP-UHFFFAOYSA-N

The presence of both electron-donating (methyl) and electron-withdrawing (N-oxide) groups creates a push-pull electronic system, potentially altering absorption and emission profiles compared to simpler indoles.

Physicochemical Parameters

Critical properties include:

| Property | Value | Source |

|---|---|---|

| XLogP3 | 2.9 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 2 | |

| Topological Polar Surface Area | 53.7 Ų |

The moderate lipophilicity (XLogP3 = 2.9) suggests balanced membrane permeability, while the polar surface area indicates potential bioavailability challenges for drug development .

Synthetic Methodologies and Reaction Pathways

Direct Functionalization Strategies

While no explicit synthesis is documented for 3H-Indol-2-amine, 3-methyl-3-phenyl-, analogous routes for C3-aminated indoles provide methodological templates. A breakthrough approach involves:

-

Spirocyclization: Reacting indoles with nitrostyrenes using H₃PO₃ to form spiro-isoxazoline intermediates .

-

Microwave-Assisted Amination: Treating intermediates with hydrazine hydrate under microwave irradiation (200°C, 15 min) to extrude benzonitrile and yield unprotected 3-aminoindoles .

For this compound, adapting the protocol would require:

-

Starting material: 2-phenylindole derivative

-

Nitrostyrene coupling partner: β-nitrostyrene with methyl substituents

-

Post-cyclization reduction/hydrolysis to install the N-oxide group

Mechanistic Considerations

The proposed amination mechanism involves:

-

Imination: Condensation of the spiro-isoxazoline intermediate with hydrazine

-

Cyano Group Extrusion: Elimination of phenylacetonitrile driven by aromatization

-

Tautomerization: Formation of the thermodynamically stable 3-aminoindole

Critical to achieving the N-oxide functionality is the oxidation state of the intermediate, likely introduced via post-amination oxidation or through the use of pre-oxidized nitrostyrene derivatives.

Comparative Analysis with Structural Analogs

Ethyl vs. Methyl Substituent Effects

Comparing with 3-ethyl-3-phenyl-3H-indol-2-amine (CID 2825103) reveals:

-

Increased Lipophilicity: XLogP3 rises from 2.9 to 3.2 with ethyl substitution

-

Enhanced Steric Bulk: Rotatable bonds increase from 2 to 3, impacting conformational flexibility

-

Molecular Weight: +14.03 g/mol difference (236.31 vs. 238.28 g/mol)

These changes significantly alter solubility profiles and potential binding interactions in biological systems.

N-Oxide vs. Amine Functionality

The presence of the N-oxide group in 3H-Indol-2-amine, 3-methyl-3-phenyl- versus the simpler amine in its ethyl analog introduces:

-

Polarity Increase: Enhanced hydrogen bonding capacity (3 acceptors vs. 1)

-

Redox Activity: Potential for serving as electron transfer mediator

-

Metabolic Implications: N-oxides often represent Phase I metabolites of tertiary amines

Challenges and Future Directions

Synthetic Optimization Needs

Current limitations include:

-

Multi-step sequences requiring protection/deprotection

-

Low yields in N-oxide installation steps

-

Scalability issues with microwave-assisted reactions

Computational Modeling Opportunities

Molecular dynamics simulations could:

-

Map the compound’s conformational landscape

-

Predict binding affinities to biological targets

-

Guide design of derivatives with improved pharmacokinetics

Biological Screening Priorities

Key assays should evaluate:

-

Cytochrome P450 inhibition potential

-

Blood-brain barrier permeability

-

Antimicrobial activity against Gram-positive pathogens

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume